![molecular formula C13H19F3O3Si B1589864 Triethoxy[4-(trifluoromethyl)phenyl]silane CAS No. 188748-63-2](/img/structure/B1589864.png)
Triethoxy[4-(trifluoromethyl)phenyl]silane
Overview
Description
Triethoxy[4-(trifluoromethyl)phenyl]silane (TTFPS) is a highly versatile and useful organosilicon compound, with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid at room temperature, with a boiling point of approximately 270 °C, and a molecular weight of 312.36 g/mol. TTFPS is a widely used reagent in organic synthesis, and has been used in a variety of reactions and processes, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used in the production of various materials, such as semiconductors, fuel cells, and photovoltaic cells.
Scientific Research Applications
C13H19F3O3Si C_{13}H_{19}F_{3}O_{3}Si C13H19F3O3Si
. It has a range of applications in scientific research due to its unique chemical properties. Below is a comprehensive analysis of six distinct applications of this compound, each detailed under separate headings.Organic Synthesis
Triethoxy[4-(trifluoromethyl)phenyl]silane: is used as a silicon-based nucleophile in organic synthesis . It is particularly reactive in Pd-catalyzed cross-coupling reactions , which are fundamental in creating complex organic molecules. This reactivity is essential for synthesizing pharmaceuticals, agrochemicals, and organic materials with specific functional properties.
Nanotechnology
In nanotechnology, Triethoxy[4-(trifluoromethyl)phenyl]silane is used to prepare silane-based organic molecules that serve as intermediates in developing advanced materials . These materials have potential applications in electronics and nanodevices, where control at the molecular level is crucial.
properties
IUPAC Name |
triethoxy-[4-(trifluoromethyl)phenyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDWUVVCOLMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474482 | |
Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy[4-(trifluoromethyl)phenyl]silane | |
CAS RN |
188748-63-2 | |
Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triethoxy[4-(trifluoromethyl)phenyl]silane interact with TiO2 nanoparticles and what are the downstream effects?
A1: Triethoxy[4-(trifluoromethyl)phenyl]silane demonstrates the ability to adsorb onto the surface of TiO2 nanoparticles in both alkaline and acidic conditions. [] This adsorption is thought to occur through a sol-gel mechanism, where the silane molecules hydrolyze and condense with hydroxyl groups on the TiO2 surface. [] This surface modification can lead to altered properties of the TiO2 nanoparticles, such as changes in hydrophobicity, dispersibility, and potentially photocatalytic activity.
Q2: What is the impact of the sol-gel media's pH on the adsorption of Triethoxy[4-(trifluoromethyl)phenyl]silane onto TiO2?
A2: The pH of the sol-gel media plays a crucial role in the adsorption process. While Triethoxy[4-(trifluoromethyl)phenyl]silane effectively adsorbs in both alkaline and acidic conditions, other fluorosilanes like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane only show significant adsorption in alkaline conditions, showcasing the importance of pH in facilitating successful surface treatment. [] This difference likely stems from the influence of pH on the hydrolysis of the silane groups and the surface charge of the TiO2 nanoparticles.
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